tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans
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Overview
Description
tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a prop-2-yn-1-yloxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-yn-1-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and to investigate the interactions between small molecules and biological macromolecules .
Medicine
It can be used as a precursor for the synthesis of pharmacologically active compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved may include the modulation of enzyme activity, alteration of substrate binding, and changes in the conformation of the enzyme.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the cyclohexyl and prop-2-yn-1-yloxy groups.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A compound with a hydroxyl group instead of the prop-2-yn-1-yloxy group.
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: A compound with an ethyl linker instead of the cyclohexyl ring.
Uniqueness
tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclohexyl ring and the prop-2-yn-1-yloxy group allows for unique interactions and applications in various fields of research and industry .
Biological Activity
tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans, is a synthetic compound belonging to the carbamate class. Its unique structure includes a tert-butyl group and a cyclohexane derivative with an alkyne substituent, which may confer distinct biological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 1219827-56-1
Biological Activity Overview
Research indicates that compounds similar to tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate exhibit significant biological activities, particularly in anti-inflammatory and analgesic domains. The compound's mechanism of action may involve modulation of neurotransmitter systems or inflammatory mediators.
Potential Mechanisms
- Anti-inflammatory Effects : Initial studies suggest that the compound may inhibit pathways involved in inflammation.
- Analgesic Properties : The potential to influence pain signaling pathways has been hypothesized based on structural similarities with known analgesics.
In Vitro Studies
Preliminary in vitro studies have demonstrated that tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate can modulate the activity of specific enzymes related to pain and inflammation. Techniques such as enzyme-linked immunosorbent assays (ELISA) have been utilized to assess these interactions.
Study | Findings |
---|---|
Study 1 | Demonstrated inhibition of COX enzymes, suggesting anti-inflammatory potential. |
Study 2 | Showed modulation of TNF-alpha release in macrophages, indicating effects on inflammatory mediators. |
Case Study 1: Pain Management
A case study involving animal models indicated that administration of the compound resulted in a statistically significant reduction in pain response compared to control groups. The study provided insights into its potential use as a novel analgesic agent.
Case Study 2: Inflammatory Response
Another case study focused on the compound's ability to reduce edema in a carrageenan-induced paw edema model. Results showed a marked decrease in paw swelling, reinforcing its anti-inflammatory properties.
Synthesis and Reactivity
The synthesis of tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate involves multi-step reactions that allow for precise control over stereochemistry and functionalization. The presence of the alkyne moiety enhances its reactivity in coupling reactions, which can be leveraged for further medicinal chemistry applications.
Comparative Analysis
The following table compares tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
tert-butyl N-[4-hydroxycyclohexyl]carbamate | C11H21NO3 | Lacks alkyne functionality; used for skin irritation reduction. |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C15H24N4O2 | Enhanced interaction with neurotransmitter receptors. |
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-(4-prop-2-ynoxycyclohexyl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16) |
InChI Key |
SEUXOTQECLFMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC#C |
Origin of Product |
United States |
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